molecular formula C8H15ClO2 B1596569 6-Chlorohexyl acetate CAS No. 40200-18-8

6-Chlorohexyl acetate

Cat. No.: B1596569
CAS No.: 40200-18-8
M. Wt: 178.65 g/mol
InChI Key: AHEBJCQIQYFSGF-UHFFFAOYSA-N
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Description

6-Chlorohexyl acetate is an organic compound with the molecular formula C8H15ClO2. It is a colorless liquid with a special odor and is known for its use as an industrial solvent. The compound has a boiling point of approximately 191-192°C and a density of about 1.041 g/mL . It is soluble in ethanol and ether solvents but relatively insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chlorohexyl acetate can be synthesized by reacting 1-hexanol with chloroacetate. One common method involves the reaction of 6-chloro-1-hexanol with acetic anhydride and pyridine in dry ethyl ether. The reaction mixture is stirred at room temperature for one hour, followed by washing with water and saturated brine, drying over sodium sulfate, filtering, and evaporating. The product is then distilled to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of large reactors and continuous distillation units is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Chlorohexyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles.

    Hydrolysis: The ester bond in this compound can be hydrolyzed to produce 6-chlorohexanol and acetic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted hexyl acetates.

    Hydrolysis: The major products are 6-chlorohexanol and acetic acid.

Scientific Research Applications

6-Chlorohexyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chlorohexyl acetate involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, while the ester bond can undergo hydrolysis. These reactions can lead to the formation of different products, which can then interact with biological molecules and pathways.

Comparison with Similar Compounds

    6-Chlorohexanol: Similar in structure but lacks the ester functional group.

    Hexyl acetate: Similar ester structure but lacks the chlorine atom.

    Chloroacetic acid: Contains the chlorine atom but has a different carbon chain length and functional groups.

Uniqueness: 6-Chlorohexyl acetate is unique due to the presence of both the chlorine atom and the ester functional group, which allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.

Properties

IUPAC Name

6-chlorohexyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEBJCQIQYFSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885798
Record name 1-Hexanol, 6-chloro-, 1-acetate
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Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40200-18-8
Record name 1-Hexanol, 6-chloro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40200-18-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexanol, 6-chloro-, 1-acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanol, 6-chloro-, 1-acetate
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Record name 1-Hexanol, 6-chloro-, 1-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chlorohexyl acetate
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Synthesis routes and methods I

Procedure details

6-chlorohexanol (800 g) was added to anhydrous acetic acid (1,200 mL) cooled to 10° C. in an ice bath, and then pyridine (934 g) was dropped for 10 minutes. After the completion of dropping, they were refluxed for 2 hours. The reaction mixture was poured into water and toluene was further added and stirred. After neutralization the toluene layer with an aqueous saturated solution of sodium carbonate, it was washed with a small amount of water and further dried over anhydrous magnesium sulfate. Toluene and unreacted ingredients were distilled off from the toluene layer to obtain concentrates. The concentrates were purified by distillation under a reduced pressure to obtain 6-acetoxy chlorohexane (983 g). The boiling point was 82° C./5.3 hPa.
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800 g
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934 g
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Synthesis routes and methods II

Procedure details

A solution of 100 ml of 6-chloro-1-hexanol, 85 ml of acetic anhydride and 67 ml of pyridine in 300 ml of dry ethyl ether was stirred at room temperature for 1 h. The reaction mixture was washed 3 times with 100 ml of water and twice with 100 ml of saturated brine, dried over Na2SO4, filtered and evaporated. Distillation afforded 133 g of 6-chlorohexanol acetate (99%), b.p. 132° C. (10 mm).
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100 mL
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85 mL
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67 mL
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300 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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